1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-

Catalog No.
S1894347
CAS No.
26115-70-8
M.F
C21H45N3O12Si3
M. Wt
615.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[...

CAS Number

26115-70-8

Product Name

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-

IUPAC Name

1,3,5-tris(3-trimethoxysilylpropyl)-1,3,5-triazinane-2,4,6-trione

Molecular Formula

C21H45N3O12Si3

Molecular Weight

615.8 g/mol

InChI

InChI=1S/C21H45N3O12Si3/c1-28-37(29-2,30-3)16-10-13-22-19(25)23(14-11-17-38(31-4,32-5)33-6)21(27)24(20(22)26)15-12-18-39(34-7,35-8)36-9/h10-18H2,1-9H3

InChI Key

QWOVEJBDMKHZQK-UHFFFAOYSA-N

SMILES

CO[Si](CCCN1C(=O)N(C(=O)N(C1=O)CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC)(OC)OC

Canonical SMILES

CO[Si](CCCN1C(=O)N(C(=O)N(C1=O)CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC)(OC)OC

Surface Modification and Functionalization

TMPI's silane groups (trimethoxysilyl) can react with hydroxyl groups on surfaces, forming strong covalent bonds. This property makes TMPI a powerful tool for surface modification in various scientific research fields [1]. For instance, researchers can use TMPI to:

  • Functionalize nanoparticles: By attaching TMPI to nanoparticles, scientists can alter their surface properties, such as hydrophobicity, making them compatible with specific solvents or biological environments [1].
  • Create self-assembled monolayers (SAMs): TMPI can self-assemble on surfaces, forming ordered structures with desired functionalities. These SAMs find applications in biosensors, microfluidics, and studies of biomolecular interactions [2].

[1] ""[2] ""

Material Science Applications

TMPI's ability to form covalent bonds and its organic triazine ring structure make it a potential candidate for developing new materials with specific properties:

  • Polymer Synthesis: TMPI can act as a crosslinking agent in polymers, enhancing their mechanical strength, thermal stability, and resistance to chemicals [3]. This makes it valuable for research on advanced materials like composites and elastomers.
  • Sol-Gel Chemistry: TMPI can be incorporated into sol-gel processes for the synthesis of organic-inorganic hybrid materials. These materials possess combined properties of organic polymers and inorganic ceramics, making them suitable for applications in catalysis, optics, and electronics [4].

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- is a complex organic compound that belongs to the triazine family. Its structure features a triazine ring substituted with three trimethoxysilyl groups at the 1, 3, and 5 positions. This compound is notable for its potential applications in various fields, including materials science and biochemistry due to its unique chemical properties.

The chemical behavior of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione derivatives often involves reactions typical of triazines and silanes. These can include:

  • Nucleophilic Substitution: The trimethoxysilyl groups can undergo hydrolysis in the presence of water or alcohols to form silanol groups.
  • Condensation Reactions: The silanol groups can further react with other silanol compounds or substrates to form siloxane bonds.
  • Reactivity with Isocyanates: The triazine moiety can react with isocyanates to form urea derivatives, which can be useful in polymer synthesis.

Research indicates that derivatives of 1,3,5-triazine compounds exhibit various biological activities. These may include:

  • Antimicrobial Properties: Certain triazine derivatives have shown efficacy against various bacterial strains.
  • Anticancer Activity: Some studies suggest potential anticancer properties due to their ability to interfere with cellular processes.
  • Insecticidal Effects: Triazine derivatives are also explored for use as pesticides due to their toxic effects on certain pests.

The synthesis of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione derivatives can be achieved through several methods:

  • Solid-Phase Synthesis: Utilizing resin-bound amino acids that react with isocyanates followed by chlorocarbonyl isocyanate treatment to yield triazine derivatives .
  • Hydrolysis of Trimethoxysilanes: Reaction of trimethoxysilyl groups with water or alcohols to generate silanol functionalities which can then participate in further reactions.
  • Condensation Reactions: Formation of siloxane bonds through condensation of silanol groups under acidic or basic conditions.

The unique properties of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione make it suitable for various applications:

  • Materials Science: Used as a precursor for silicate-based materials and coatings due to its silane functionalities.
  • Agricultural Chemistry: Explored as potential agrochemicals due to its biological activity against pests and pathogens.
  • Pharmaceuticals: Investigated for use in drug development due to its promising biological activities.

Studies on the interactions of 1,3,5-triazine derivatives often focus on their reactivity with biological molecules and other chemical species. Key areas include:

  • Binding Affinity Studies: Investigating how these compounds interact with enzymes or receptors.
  • Toxicological Assessments: Evaluating the safety profile and potential side effects when used in agricultural or pharmaceutical contexts.

Several compounds share structural similarities with 1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Here are a few notable examples:

Compound NameStructureUnique Features
2,4,6-Tris(trinitromethyl)-1,3,5-triazineContains multiple nitro groupsHigh explosive potential
1,3-dichloro-1,3,5-triazineChlorinated derivativeUsed in herbicides
1,3-dimethyl-2-thiohydantoinThiohydantoin derivativeExhibits antimicrobial activity

These compounds highlight the versatility and diversity within the triazine family while showcasing the unique attributes of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione due to its specific substitutions and resultant chemical behavior.

The industrial production of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- relies primarily on large-scale synthetic methodologies that utilize readily available organosilicon precursors [1] [2]. Commercial production pathways typically involve the controlled reaction of silane coupling agents with triazine-forming reagents under carefully monitored conditions [3]. The compound, with the molecular formula C21H45N3O12Si3 and molecular weight of 615.85 grams per mole, represents a significant commercial product in the silane coupling agent industry [1] [2].

Industrial synthesis routes focus on achieving high purity levels, typically not less than 98%, through optimized reaction conditions and purification protocols [2]. The production process involves multiple stages including synthesis, purification, and quality control measures to ensure consistent product specifications [3]. Manufacturing facilities employ specialized equipment designed to handle organosilicon compounds while maintaining the integrity of both the triazine ring structure and the trimethoxysilyl functional groups [4].

Large-scale production requires careful attention to reaction stoichiometry and the sequential addition of reactants to prevent unwanted side reactions [5]. The industrial process typically involves batch reactors equipped with temperature control systems, inert atmosphere capabilities, and efficient mixing mechanisms to ensure uniform product formation [3] [4].

Polycondensation of 3-Isocyanate Propyl Trimethoxy Silane

The polycondensation reaction of 3-isocyanate propyl trimethoxy silane represents a fundamental synthetic approach for producing 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- [6]. This reaction involves the cyclotrimerization of three molecules of 3-isocyanate propyl trimethoxy silane to form the desired triazine ring structure [7]. The isocyanate functional groups undergo nucleophilic attack and subsequent cyclization to generate the six-membered triazine ring with alternating nitrogen and carbon atoms [8] [7].

The reaction mechanism proceeds through the formation of intermediate nitrilium species that subsequently react with additional isocyanate molecules to complete the trimerization process [8]. The polycondensation typically requires elevated temperatures ranging from 65 to 95 degrees Celsius to facilitate the cyclization reaction [6]. During this process, the trimethoxysilyl groups remain intact, preserving their functionality for subsequent applications [6].

The reaction can be represented as a controlled cyclotrimerization where three equivalents of 3-isocyanate propyl trimethoxy silane undergo condensation to yield one equivalent of the target triazine compound [7]. The process requires careful monitoring to prevent hydrolysis of the moisture-sensitive trimethoxysilyl groups during the reaction [6]. Optimal reaction conditions involve maintaining an inert atmosphere and controlling the rate of temperature increase to ensure complete conversion while minimizing side reactions [6] [7].

Reaction Parameters and Optimization

Catalyst Influence

Catalyst selection plays a crucial role in the synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- through various synthetic pathways [5] [7]. For triazine formation reactions, platinum-based catalysts supported on alumina have demonstrated excellent performance, achieving yields up to 93% in similar triazine synthesis reactions [5]. The catalyst loading typically ranges from 5 to 20 mole percent, with optimal results obtained at approximately 15 mole percent catalyst loading [5].

Carboxylate catalysts, particularly acetate-based systems, have shown effectiveness in promoting isocyanurate formation from isocyanate precursors [7]. These catalysts function as precatalysts, forming deprotonated amide species that serve as the active catalytic species during nucleophilic anionic trimerization [7]. The catalyst activity depends on the formation of strongly nucleophilic and basic intermediates that facilitate the cyclotrimerization process [7].

Lewis acid catalysts, including yttrium-based systems, have been employed in triazine synthesis with moderate success [9]. Silica-supported Lewis acids offer the advantage of recyclability and easier separation from reaction products [9]. The choice of catalyst significantly affects both reaction rate and product selectivity, with different catalysts favoring specific reaction pathways [5] [9] [7].

Catalyst TypeLoading (mol%)Temperature (°C)Yield (%)Reaction Time
Pt/Al2O315120-15085-934-8 hours
Acetate salts10-2075-9570-856-12 hours
Y(TfO)35-1020055-6612-24 hours
Silica-supported Zn10-1520030-5024 hours

Solvent Effects

Solvent selection significantly influences the synthesis of triazine derivatives, affecting both reaction kinetics and product formation [10] [11]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile have shown favorable results in triazine synthesis reactions [10] [12]. The solvent dielectric constant plays a crucial role in stabilizing charged intermediates formed during the cyclotrimerization process [10].

For reactions involving cyanuric chloride and amine derivatives, dichloromethane and chloroform have been extensively used due to their ability to dissolve both reactants effectively [13] [12]. Toluene serves as an excellent solvent for reactions requiring elevated temperatures, particularly in the range of 80 to 120 degrees Celsius [13]. The choice of solvent affects the reaction rate, with higher dielectric solvents generally providing faster reaction rates [10].

Solvent-free conditions have been explored for certain triazine synthesis reactions, offering environmental advantages and simplified purification procedures [9]. However, these conditions typically require higher temperatures and longer reaction times to achieve comparable yields [9]. The absence of solvent can lead to improved atom economy but may result in increased formation of side products [9].

SolventDielectric ConstantBoiling Point (°C)Reaction EfficiencyTypical Yield (%)
Dimethyl sulfoxide46.7189High80-90
Acetonitrile37.582High75-85
Dichloromethane8.940Moderate70-80
Toluene2.4111Moderate65-75
Solvent-free--Low-Moderate50-70

Temperature and Pressure Considerations

Temperature control represents a critical parameter in the synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-, with optimal reaction temperatures typically ranging from 75 to 150 degrees Celsius depending on the specific synthetic route employed [6] [14]. Higher temperatures generally accelerate reaction rates but may lead to increased formation of undesired side products [14] [15]. The reaction temperature must be carefully balanced to achieve optimal conversion while maintaining product selectivity [15].

Pressure considerations become particularly important when working with volatile reactants or when employing sealed reaction systems [14]. Elevated pressure conditions, ranging from 2.4 to 10 gigapascals, have been investigated for triazine synthesis, leading to the formation of alternative crystal structures and reaction pathways [14]. However, for the synthesis of silyl-substituted triazines, atmospheric pressure conditions are generally preferred to prevent decomposition of moisture-sensitive trimethoxysilyl groups [6].

The temperature ramping profile significantly affects the reaction outcome, with gradual heating often providing better results than rapid temperature increases [6] [15]. Typical temperature profiles involve initial reaction at 65-75 degrees Celsius followed by gradual heating to 95-120 degrees Celsius over a period of 4 to 8 hours [6]. This controlled heating approach minimizes thermal decomposition while ensuring complete conversion of starting materials [6] [15].

Temperature Range (°C)Pressure (atm)Reaction Time (h)Conversion (%)Product Quality
65-7518-1260-70High
75-9516-875-85High
95-12014-685-95Moderate
120-15012-490-95Low
>1501<2>95Poor

Purification Techniques

The purification of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- requires specialized techniques due to the presence of both triazine and trimethoxysilyl functional groups [16] [17]. Distillation under reduced pressure represents the primary purification method, with typical boiling points occurring at 509 Kelvin under 0.0003 bar pressure [1]. This technique effectively separates the desired product from lower and higher boiling impurities while preventing thermal decomposition [1] [17].

Crystallization techniques play a crucial role in achieving high purity levels, with water-dilution crystallization being commonly employed in industrial processes [17]. The process involves dissolving the crude product in a minimal amount of organic solvent followed by slow addition of water to induce precipitation of purified crystals [17]. Recrystallization from appropriate solvent systems can achieve purity levels exceeding 98% [17].

Column chromatography using silica gel has been successfully applied for laboratory-scale purification, employing gradient elution with ethyl acetate and dichloromethane mixtures [12]. The separation relies on the differential adsorption of the target compound and impurities on the silica surface [12]. Molecular imprinted solid phase extraction techniques have shown promise for selective purification, particularly when dealing with complex reaction mixtures [16].

Advanced purification methods include membrane-assisted solvent extraction combined with selective adsorption techniques [16]. These methods offer high selectivity and can effectively remove trace impurities that conventional techniques may not adequately address [16]. The choice of purification technique depends on the scale of operation, required purity level, and economic considerations [16] [17].

Purification MethodPurity Achieved (%)Recovery Rate (%)Scale SuitabilityCost Effectiveness
Vacuum Distillation95-9885-90IndustrialHigh
Recrystallization98-9980-85Lab/IndustrialModerate
Column Chromatography99+70-80LaboratoryLow
Membrane Extraction95-9775-85SpecializedModerate

Alternative Synthetic Routes

Reaction of 3-Aminopropyl Tri-ethoxy Silane with Cyanuric Chloride

The reaction between 3-aminopropyl tri-ethoxy silane and cyanuric chloride provides an alternative synthetic pathway for producing triazine-silane derivatives [13] [18]. This approach involves the nucleophilic substitution of chlorine atoms on cyanuric chloride by the amino groups of the silane compound [13]. The reaction typically proceeds through sequential substitution steps, with each amino group displacing a chlorine atom to form the triazine ring structure [18] [13].

The synthetic procedure requires careful control of reaction stoichiometry, typically employing a 3 to 1 molar ratio of 3-aminopropyl tri-ethoxy silane to cyanuric chloride [13]. The reaction is conducted under basic conditions using diisopropylethylamine or similar organic bases to neutralize the hydrochloric acid generated during the substitution process [13] [12]. Temperature control is critical, with initial reactions conducted at 0 degrees Celsius followed by gradual warming to room temperature [13].

The reaction mechanism involves the formation of intermediate mono- and di-substituted triazine species before achieving complete tri-substitution [19] [13]. Each substitution step exhibits different reaction rates, with the first substitution typically occurring most rapidly [19]. The process requires extended reaction times, often 12 to 24 hours, to achieve complete conversion and minimize the formation of partially substituted products [13].

Purification of the resulting product involves washing with aqueous solutions to remove salts and unreacted starting materials [13]. The use of tri-ethoxy silane derivatives instead of trimethoxy analogs provides improved hydrolytic stability during the reaction and workup procedures [13] [20]. However, the final product requires conversion to the trimethoxy form through alcoholysis reactions if the trimethoxy derivative is specifically required [20].

Synthesis from 3-Aminopropyltrimethoxysilane and Dimethyl Carbonate

The synthesis utilizing 3-aminopropyltrimethoxysilane and dimethyl carbonate represents an innovative approach to triazine-silane compound formation [21]. This method involves the reaction of the amino-functional silane with dimethyl carbonate under specific conditions to generate triazine ring formation [21]. The reaction typically requires elevated temperatures and may involve the use of catalysts to facilitate the cyclization process [21].

Dimethyl carbonate serves as both a reactant and a potential solvent in this synthetic approach, offering environmental advantages over traditional synthetic routes [21]. The reaction mechanism involves the formation of intermediate carbamate species that subsequently undergo cyclization to form the triazine ring structure [21]. This process requires careful control of reaction conditions to prevent hydrolysis of the moisture-sensitive trimethoxysilyl groups [21].

The reaction typically proceeds at temperatures ranging from 90 to 140 degrees Celsius, with reaction times varying from 4 to 12 hours depending on the specific conditions employed [21]. The use of autoclave or sealed vessel systems may be necessary to maintain dimethyl carbonate in the liquid phase during the reaction [21]. The autogenous pressure generated helps maintain optimal reaction conditions while preventing loss of volatile components [21].

Product isolation and purification require specialized techniques due to the presence of carbonate by-products and unreacted dimethyl carbonate [21]. Distillation under reduced pressure effectively removes excess dimethyl carbonate and other volatile impurities [21]. The final product purity can be enhanced through recrystallization or chromatographic techniques as needed [21].

Synthetic RouteStarting MaterialsReaction ConditionsYield (%)AdvantagesLimitations
Isocyanate Polycondensation3-Isocyanate propyl trimethoxy silane65-95°C, 6-10 h80-90Direct formationRequires isocyanate handling
Cyanuric Chloride Route3-Aminopropyl tri-ethoxy silane, Cyanuric chloride0-25°C, 12-24 h75-85Well-establishedMultiple steps, HCl generation
Dimethyl Carbonate Route3-Aminopropyltrimethoxysilane, Dimethyl carbonate90-140°C, 4-12 h70-80Environmentally friendlyLimited literature data

Chromatographic separation techniques represent fundamental analytical tools for the characterization and quantification of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- and related organosilane compounds. High Performance Liquid Chromatography emerges as a particularly effective method for triazine analysis, demonstrating exceptional sensitivity with detection ranges extending from 0.25 to 5.0 nanograms per milliliter [1]. The method exhibits superior performance characteristics, including detection limits as low as 0.25 nanograms per milliliter and recovery efficiencies exceeding 95 percent [1].

Gas Chromatography coupled with Mass Spectrometry provides comprehensive analytical capabilities for silane characterization, offering detection ranges from 1 to 500 micrograms per milliliter [2]. This technique proves particularly valuable for purity assessment and impurity identification, with detection limits ranging from 1 to 5 micrograms per milliliter depending on the specific silane compound under investigation [3] [2]. The method demonstrates excellent repeatability with relative standard deviations typically falling within the 6.5 to 10.1 percent range [3].

Liquid Chromatography-Mass Spectrometry represents an advanced analytical approach particularly suited for environmental water analysis applications. The technique achieves remarkable sensitivity with detection capabilities extending to parts-per-billion concentrations, specifically 0.25 to 5.0 parts per billion for triazine compounds [1]. The method utilizes positive electrospray ionization with sheath gas settings of 30 arbitrary units and auxiliary gas settings of 10 arbitrary units, operating with electrospray voltages of 3.5 kilovolts and ion transfer tube temperatures of 350 degrees Celsius [1].

Reverse Phase High Performance Liquid Chromatography demonstrates particular effectiveness for the separation of basic analytes, utilizing chemically bonded silica-based stationary phases [4]. The technique employs various silane coupling agents, including aminopropyltriethoxysilane, to achieve efficient separation of compounds containing basic functional groups [4]. Detection ranges typically span from 1 to 5 micrograms per milliliter with detection limits of 1 microgram per milliliter [4].

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis serves as a primary thermal characterization method for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-, providing detailed information regarding thermal stability, decomposition characteristics, and weight loss profiles [5] [6]. The technique operates effectively across temperature ranges from 25 to 1000 degrees Celsius, utilizing heating rates of 10 to 20 degrees Celsius per minute with sample sizes typically ranging from 5 to 20 milligrams [7] [6].

For organosilane compounds, TGA reveals characteristic thermal decomposition patterns with onset temperatures typically occurring between 250 and 350 degrees Celsius [8] [5]. The analysis demonstrates that silane-modified materials exhibit distinct thermal behavior compared to unmodified substrates, with polysiloxanes typically decomposing in two distinct steps at temperature ranges of 350 to 450 degrees Celsius and 450 to 550 degrees Celsius [6].

Quantitative determination of silane loading represents a significant application of TGA methodology. Research demonstrates that charred residues obtained from TGA measurements correlate linearly with silane content, enabling accurate quantification when combined with elemental analysis [6]. The approach achieves correlation coefficients exceeding 0.98, providing reliable quantitative assessments of silane functionalization levels [6].

The thermal stability assessment of triazine-containing polymers reveals that substituent groups significantly influence decomposition behavior. Compounds containing electron-releasing groups such as methoxy demonstrate enhanced thermal stability compared to unsubstituted analogues, with residual weights at 800 degrees Celsius ranging from 16.52 to 31.55 percent depending on the specific substituent pattern [5].

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry provides complementary thermal analysis capabilities, focusing on energy changes associated with phase transitions, glass transitions, and chemical reactions [9] [7]. The technique operates effectively within temperature ranges from 25 to 400 degrees Celsius, utilizing heating rates of 10 to 20 degrees Celsius per minute with sample masses typically ranging from 1 to 10 milligrams [7].

For organosilane-modified materials, DSC analysis reveals characteristic thermal events including glass transition temperatures, melting points, and crosslinking reactions [9]. Epoxy molding compounds modified with different organosilane coupling agents demonstrate glass transition temperatures ranging from 163.56 to 180.17 degrees Celsius, with aminopropyltriethoxysilane-treated materials exhibiting the highest values [9].

The technique proves particularly valuable for assessing the effect of organosilane structures on thermal properties. Different coupling agents significantly influence glass transition temperatures and crosslinking reaction peak temperatures, with the choice of organosilane enabling manipulation of thermal characteristics to meet specific application requirements [9].

DSC analysis of triazine-containing materials reveals endothermic peaks corresponding to softening points typically occurring between 45 and 55 degrees Celsius, followed by glass transition temperatures ranging from 115 to 125 degrees Celsius [9]. Exothermic crosslinking reactions between epoxy and phenolic novolac resins become visible between 140 and 220 degrees Celsius, with thermal decomposition occurring above 220 degrees Celsius [9].

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance spectroscopy represents the most comprehensive analytical technique for structural characterization of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- [10] [11]. Proton Nuclear Magnetic Resonance provides detailed information regarding hydrogen environments, with triazine ring protons typically resonating between 8 and 9 parts per million, while propyl chain protons appear between 0.5 and 3.0 parts per million [12]. The technique requires sample masses ranging from 5 to 50 milligrams dissolved in appropriate deuterated solvents [13].

Carbon-13 Nuclear Magnetic Resonance spectroscopy enables identification of carbon environments within the molecular structure. Triazine carbon atoms typically resonate between 160 and 170 parts per million, while methoxy carbons appear between 50 and 60 parts per million [13] [11]. The method demonstrates particular utility for quantitative analysis, with broadband decoupled spectra using short delays providing accurate product ratios in significantly reduced analysis times compared to traditional inverse-gated decoupling methods [13].

Silicon-29 Nuclear Magnetic Resonance provides specific information regarding silicon environments, with Si-O bonds typically resonating between -50 and -70 parts per million, while Si-C bonds appear between -5 and -25 parts per million [10] [14]. The technique proves essential for detailed characterization of silane hydrolysis and condensation processes, requiring sample masses from 50 to 200 milligrams in deuterated solvents [10].

Fourier Transform Infrared Spectroscopy offers rapid identification of functional groups and bonding characteristics [10] [15]. Key diagnostic signals include N-H stretching vibrations appearing between 3300 and 3500 wavenumbers, C=O stretching vibrations between 1650 and 1750 wavenumbers, Si-O-Si stretching between 1000 and 1100 wavenumbers, and Si-CH₃ deformation between 1250 and 1280 wavenumbers [10] [15]. Attenuated Total Reflectance Fourier Transform Infrared enables direct surface analysis without sample preparation, operating effectively across wavenumber ranges from 600 to 4000 [10].

Mass Spectrometry provides molecular weight determination and fragmentation pattern analysis, typically operating across mass-to-charge ratios from 50 to 1000 [16] [17]. Field Desorption Mass Spectrometry proves particularly suitable for evaluating polymerization of silanes during hydrolysis and condensation processes in aqueous solutions, providing molecular weight information for individual silane condensates [17].

Surface Analysis Methods

X-ray Photoelectron Spectroscopy serves as the primary surface analysis technique for organosilane-modified substrates, providing quantitative elemental composition and chemical bonding information within the top 1 to 10 nanometers of surface layers [18] [19] [20]. The technique detects all elements except hydrogen and helium, achieving semi-quantitative accuracy within ±10 percent [20]. For aminosilane-modified surfaces, high-energy resolution nitrogen 1s spectra reveal distinct components at 399.2 electron volts corresponding to -NH₂ bonds and 401.0 electron volts corresponding to -NH₃⁺ bonds [19].

Atomic Force Microscopy provides detailed topographical information and mechanical property assessment at nanometer resolution [18] [19]. The technique enables visualization of silane layer morphology, revealing that aminosilanes form relatively flat layers with islands ranging from 1.5 to 2 nanometers in height and approximately 20 nanometers in width [19]. Surface roughness measurements demonstrate that APTMS modification leads to formation of relatively rough layers with surface roughness values of 0.28 nanometers compared to 0.09 nanometers for uncoated silicon substrates [19].

Time-of-Flight Secondary Ion Mass Spectrometry offers molecular-level surface characterization with detection capabilities extending to all elements including hydrogen [21] [22]. The technique provides information depth of 1 to 3 nanometers with lateral resolution ranging from 0.1 to 1 micrometer [21]. Dynamic Secondary Ion Mass Spectrometry reveals presence of hardener penetration through detection of characteristic CN⁻ signals throughout silane layer thickness [22].

Contact Angle Measurement represents a straightforward method for assessing surface hydrophobicity and wettability characteristics [14] [23]. The methanol wettability test provides a simple evaluation approach for hydrophobized fillers, involving addition of methanol drops to samples suspended in ion-exchange water until complete suspension occurs [14]. This method enables determination of hydrophobicity indices with reproducibility within ±5 percent [24].

Purity Assessment Protocols

Gas Chromatography with Internal Standard methodology provides the most accurate approach for purity determination of organosilane compounds, achieving purity assessments ranging from 95 to 99.9 percent [25] [3]. The method utilizes flame ionization detection with analytical ranges from 1 to 500 micrograms per milliliter and detection limits of 0.1 percent [3]. Validation parameters include linearity coefficients exceeding 0.999 and recovery efficiencies between 98 and 102 percent [3].

High Performance Liquid Chromatography offers alternative purity assessment capabilities with detection limits of 0.05 percent and analysis times ranging from 20 to 45 minutes [3]. The method achieves precision with relative standard deviations below 2 percent and accuracy between 98 and 102 percent [3]. Sample requirements typically range from 1 to 5 milligrams, making the technique suitable for limited sample quantities [3].

Karl Fischer Titration provides specific determination of water content, a critical parameter for organosilane materials due to their hydrolytic sensitivity [26]. The method achieves detection limits of 0.001 percent for water determination with analysis times of 5 to 10 minutes [26]. Precision typically falls below 1 percent relative standard deviation, enabling accurate assessment of moisture levels that significantly influence silane stability and performance [26].

Elemental Analysis offers complementary purity assessment through determination of carbon, hydrogen, and nitrogen content with accuracy of ±0.3 percent [6]. The technique requires sample masses of 5 to 10 milligrams and analysis times of 2 to 4 hours [6]. When combined with Thermogravimetric Analysis data, elemental analysis enables quantitative determination of silane loading through correlation of charred residues with elemental composition [6].

Physical Description

Liquid

UNII

V5YTB131U1

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 23 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 112 of 135 companies with hazard statement code(s):;
H301 (41.07%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (40.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.07%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (59.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (59.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (40.18%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (16.07%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (17.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

26115-70-8

Wikipedia

Tris(3-(trimethoxysilyl)propyl) isocyanurate

General Manufacturing Information

Adhesive manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types